molecular formula C12H18Cl2N4 B1431071 5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride CAS No. 1426290-22-3

5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride

Cat. No.: B1431071
CAS No.: 1426290-22-3
M. Wt: 289.2 g/mol
InChI Key: KZIQGUPBYIZVRM-UHFFFAOYSA-N
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Description

5-Methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride: is a chemical compound with the molecular formula C12H18Cl2N4 and a molecular weight of 289.2 g/mol. This compound is a derivative of benzimidazole, featuring a piperazine ring and a methyl group attached to the benzimidazole core. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride typically involves the following steps:

  • Benzimidazole Synthesis: The starting material, benzimidazole, is synthesized through the condensation of o-phenylenediamine and formic acid.

  • Methylation: The benzimidazole core is methylated using methyl iodide in the presence of a base such as potassium carbonate.

  • Piperazine Addition: Piperazine is introduced to the methylated benzimidazole through a nucleophilic substitution reaction.

  • Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents onto the benzimidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives with different functional groups.

  • Reduction Products: Reduced forms of the compound with altered structures.

  • Substitution Products: Compounds with different substituents on the benzimidazole ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in the development of new chemical entities.

Biology: In biological research, it is used to study the interactions of benzimidazole derivatives with biological targets. It can be used to investigate the effects of these compounds on cellular processes.

Medicine: This compound has potential applications in the development of pharmaceuticals. It can be used as a lead compound for the synthesis of drugs targeting various diseases.

Industry: In the industrial sector, it is used in the production of materials and chemicals that require benzimidazole derivatives.

Mechanism of Action

The mechanism by which 5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzimidazole: The parent compound without the methyl and piperazine groups.

  • 2-Methyl-5-piperazin-1-yl-1H-benzimidazole: A structural isomer with a different arrangement of the methyl and piperazine groups.

  • 5-Methyl-2-piperazin-1-yl-1H-benzimidazole: A similar compound without the dihydrochloride salt.

Uniqueness: 5-Methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride is unique due to its specific structural features, which influence its chemical reactivity and biological activity. The presence of the piperazine ring and the dihydrochloride salt enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

6-methyl-2-piperazin-1-yl-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-9-2-3-10-11(8-9)15-12(14-10)16-6-4-13-5-7-16;;/h2-3,8,13H,4-7H2,1H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIQGUPBYIZVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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